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For Researchers, Scientists, and Drug Development Professionals

Introduction
12-Methyltridecanal, a branched-chain aliphatic aldehyde, is a significant contributor to the

aroma profile of various food products and is also utilized in the fragrance industry. Its

characteristic scent is often described as complex, possessing meaty, fatty, waxy, and citrus-

like notes. This technical guide provides an in-depth exploration of the olfactory characteristics

of 12-Methyltridecanal, presenting quantitative data, detailed experimental methodologies,

and an examination of the underlying signaling pathways involved in its perception. This

document is intended to serve as a comprehensive resource for researchers, scientists, and

professionals in drug development seeking to understand and harness the sensory properties

of this intriguing molecule.

Physicochemical and Olfactory Properties
12-Methyltridecanal (C14H28O) is a volatile organic compound with a molecular weight of

212.37 g/mol .[1] Its olfactory profile is multifaceted, contributing significantly to the

characteristic aroma of cooked meats and aged cheeses.[2][3] The odor is generally

categorized as meaty, with additional notes of fat, tallow, broth, and hints of fruity, waxy, and

citrus-like scents, sometimes with a cilantro nuance.[2][4]

While a definitive odor threshold in a neutral medium like water remains elusive in widely

published literature, its potency in various food matrices has been evaluated using techniques
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such as Aroma Extract Dilution Analysis (AEDA). The Flavor Dilution (FD) factor, a measure of

a compound's odor potency in a specific matrix, indicates that 12-Methyltridecanal is a key

odorant in stewed beef juice and its significance in Gouda-type cheese aroma increases with

maturation.[2][3]

Table 1: Physicochemical Properties of 12-Methyltridecanal

Property Value Reference

Molecular Formula C14H28O [1]

Molecular Weight 212.37 g/mol [1]

Appearance Colorless to pale yellow liquid [2]

Specific Gravity 0.930 - 0.941 @ 25°C [2][4]

Refractive Index 1.445 - 1.455 @ 20°C [2][4]

Boiling Point 275 - 276 °C @ 760 mmHg [4]

Flash Point 111.11 °C (232.00 °F) [2][4]

Solubility
Insoluble in water; soluble in

alcohol
[4]

Table 2: Olfactory Descriptors of 12-Methyltridecanal

Odor Type Descriptors Reference

Primary Meaty, Fatty, Waxy [2][4]

Secondary
Cooked meat, Tallow, Brothy,

Sweaty
[2][4]

Nuances Fruity, Citrus, Cilantro [2][4]

Experimental Protocols
The characterization of the olfactory properties of 12-Methyltridecanal relies on sophisticated

analytical and sensory evaluation techniques. The following sections detail the methodologies
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commonly employed.

Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify odor-active

compounds in a sample. It combines the separation capabilities of a gas chromatograph with

the sensitivity of the human nose as a detector.

Workflow for GC-O Analysis of Volatile Compounds:
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GC-O Experimental Workflow

A typical GC-O protocol for analyzing aldehydes in a food matrix would involve:

Sample Preparation: Volatile compounds are extracted from the sample using methods like

solvent extraction or solid-phase microextraction (SPME).

Gas Chromatographic Separation: The extract is injected into a GC equipped with a suitable

capillary column (e.g., DB-5ms) to separate the individual volatile components.

Olfactometry and Mass Spectrometry: The effluent from the GC column is split between a

mass spectrometer (MS) for chemical identification and a sniffing port where a trained

panelist assesses the odor of each eluting compound.
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Data Analysis: The retention time of an odor perception is matched with the corresponding

peak on the mass chromatogram to identify the odor-active compound.

Aroma Extract Dilution Analysis (AEDA)
AEDA is a specific application of GC-O used to determine the relative odor potency of

compounds in an extract.

Logical Flow of Aroma Extract Dilution Analysis:

Initial Volatile Extract

Serial Dilution of Extract
(e.g., 1:1, 1:2, 1:4...)

GC-O Analysis of
Each Dilution

Record Last Dilution at which
Odor is Detected

Calculate Flavor Dilution (FD) Factor

Click to download full resolution via product page

Aroma Extract Dilution Analysis (AEDA) Logic

The FD factor is the highest dilution at which an odorant is still detectable. A higher FD factor

indicates a more potent odorant in the original sample.

Sensory Panel Evaluation
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Sensory panels are essential for describing and quantifying the olfactory characteristics of a

substance in a controlled manner.

Methodology for a Descriptive Sensory Panel:

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their

sensory acuity and trained to recognize and scale the intensity of various odor attributes

using reference standards.

Sample Preparation: 12-Methyltridecanal is diluted to various concentrations in a neutral

solvent (e.g., propylene glycol or mineral oil).

Evaluation: Panelists are presented with the samples in a controlled environment (odor-free

booths) and are asked to rate the intensity of predefined sensory attributes (e.g., meaty, fatty,

waxy, citrus) on a structured scale (e.g., a 15-point scale).

Data Analysis: The data from the panelists are statistically analyzed to generate a sensory

profile of the compound at different concentrations.

Olfactory Signaling Pathway
The perception of 12-Methyltridecanal, like other volatile aldehydes, is initiated by its

interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in

the nasal epithelium. These receptors are a large family of G-protein coupled receptors

(GPCRs).[5]

The current understanding of olfactory signaling suggests a combinatorial coding mechanism.

This means that a single odorant molecule, such as 12-Methyltridecanal, can be recognized

by multiple different olfactory receptors, and a single olfactory receptor can be activated by

multiple different odorants.[6] The specific combination of activated receptors creates a unique

neural signature that is then processed by the brain to elicit the perception of a distinct odor.

While the specific ORs that bind to 12-Methyltridecanal have not yet been definitively

identified, research on other long-chain and branched aldehydes suggests that they are

recognized by a subset of the OR superfamily.[6] The binding of 12-Methyltridecanal to its

cognate OR(s) triggers a conformational change in the receptor, leading to the activation of an

associated G-protein (typically Gαolf).
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Simplified Olfactory Signaling Cascade:
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Olfactory Transduction Pathway

This activation initiates a downstream signaling cascade:

The activated Gαolf subunit stimulates adenylyl cyclase.

Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).

Increased intracellular cAMP levels open cyclic nucleotide-gated (CNG) ion channels.

The influx of cations (Na+ and Ca2+) through the CNG channels leads to the depolarization

of the olfactory sensory neuron.

If the depolarization reaches a certain threshold, an action potential is generated and

transmitted along the neuron's axon to the olfactory bulb in the brain.

In the olfactory bulb, the signal is processed and relayed to higher olfactory centers in the

brain, resulting in the conscious perception of the odor.

Conclusion
12-Methyltridecanal possesses a complex and potent olfactory profile that is integral to the

characteristic aromas of various food products and finds application in the fragrance industry.

Its meaty, fatty, and waxy notes, with subtle citrus and cilantro undertones, are a result of its

specific molecular structure and its interaction with a combination of olfactory receptors. The

methodologies of Gas Chromatography-Olfactometry, particularly with Aroma Extract Dilution

Analysis, and trained sensory panels are crucial for elucidating its sensory characteristics. The

perception of 12-Methyltridecanal is mediated by a G-protein coupled receptor signaling

cascade, a fundamental mechanism for the sense of smell. Further research to identify the

specific olfactory receptors for 12-Methyltridecanal will provide a more complete

understanding of its sensory perception and could pave the way for more targeted applications

in food and fragrance development, as well as in the study of chemosensory science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/12-Methyltridecanal
https://www.thegoodscentscompany.com/data/rw1419541.html
https://pubmed.ncbi.nlm.nih.gov/26223460/
https://pubmed.ncbi.nlm.nih.gov/26223460/
https://pubmed.ncbi.nlm.nih.gov/26223460/
http://www.perflavory.com/docs/doc1419541.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11115879/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1664868/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1664868/
https://www.benchchem.com/product/b128148#olfactory-characteristics-of-12-methyltridecanal
https://www.benchchem.com/product/b128148#olfactory-characteristics-of-12-methyltridecanal
https://www.benchchem.com/product/b128148#olfactory-characteristics-of-12-methyltridecanal
https://www.benchchem.com/product/b128148#olfactory-characteristics-of-12-methyltridecanal
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b128148?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b128148?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

